molecular formula C21H22BrNO B3849055 1'-(5-bromo-2-methoxybenzyl)spiro[indene-1,4'-piperidine]

1'-(5-bromo-2-methoxybenzyl)spiro[indene-1,4'-piperidine]

Cat. No. B3849055
M. Wt: 384.3 g/mol
InChI Key: JNEAISRLICOGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(5-bromo-2-methoxybenzyl)spiro[indene-1,4'-piperidine], also known as SPIB, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1'-(5-bromo-2-methoxybenzyl)spiro[indene-1,4'-piperidine] is not fully understood. However, studies have suggested that 1'-(5-bromo-2-methoxybenzyl)spiro[indene-1,4'-piperidine] acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This dual mechanism of action is thought to contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that 1'-(5-bromo-2-methoxybenzyl)spiro[indene-1,4'-piperidine] exhibits significant biochemical and physiological effects. 1'-(5-bromo-2-methoxybenzyl)spiro[indene-1,4'-piperidine] has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. Additionally, 1'-(5-bromo-2-methoxybenzyl)spiro[indene-1,4'-piperidine] has been shown to modulate the activity of various neurotransmitter systems, including the GABAergic, glutamatergic, and opioid systems.

Advantages and Limitations for Lab Experiments

1'-(5-bromo-2-methoxybenzyl)spiro[indene-1,4'-piperidine] has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, the synthesis of 1'-(5-bromo-2-methoxybenzyl)spiro[indene-1,4'-piperidine] is complex and requires specialized equipment and reagents, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 1'-(5-bromo-2-methoxybenzyl)spiro[indene-1,4'-piperidine]. One area of interest is the development of 1'-(5-bromo-2-methoxybenzyl)spiro[indene-1,4'-piperidine] derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 1'-(5-bromo-2-methoxybenzyl)spiro[indene-1,4'-piperidine] and its potential applications in the treatment of various psychiatric and neurological disorders. Finally, research is needed to explore the potential use of 1'-(5-bromo-2-methoxybenzyl)spiro[indene-1,4'-piperidine] in combination therapies for the treatment of drug addiction and pain management.
Conclusion:
In conclusion, 1'-(5-bromo-2-methoxybenzyl)spiro[indene-1,4'-piperidine] is a novel compound with significant potential in various fields of scientific research. Its complex synthesis method, potent pharmacological effects, and potential therapeutic applications make it an exciting area of research for the future. Further studies are needed to fully understand the mechanism of action of 1'-(5-bromo-2-methoxybenzyl)spiro[indene-1,4'-piperidine] and its potential applications in the treatment of various disorders.

Scientific Research Applications

1'-(5-bromo-2-methoxybenzyl)spiro[indene-1,4'-piperidine] has shown potential in various fields of scientific research, including medicinal chemistry, neuropharmacology, and drug discovery. Studies have shown that 1'-(5-bromo-2-methoxybenzyl)spiro[indene-1,4'-piperidine] exhibits potent antipsychotic and anxiolytic effects, making it a potential candidate for the treatment of psychiatric disorders such as schizophrenia and anxiety disorders. 1'-(5-bromo-2-methoxybenzyl)spiro[indene-1,4'-piperidine] has also shown promise in the treatment of drug addiction and pain management.

properties

IUPAC Name

1'-[(5-bromo-2-methoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO/c1-24-20-7-6-18(22)14-17(20)15-23-12-10-21(11-13-23)9-8-16-4-2-3-5-19(16)21/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEAISRLICOGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCC3(CC2)C=CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(5-Bromo-2-methoxybenzyl)spiro[indene-1,4'-piperidine]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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